molecular formula C3H6N2O4 B15397753 1,2-Dinitropropane CAS No. 4232-41-1

1,2-Dinitropropane

Cat. No.: B15397753
CAS No.: 4232-41-1
M. Wt: 134.09 g/mol
InChI Key: ZWECFKSVQNZDSP-UHFFFAOYSA-N
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Description

1,2-Dinitropropane (C₃H₆N₂O₄) is a nitroalkane with two nitro (-NO₂) groups attached to adjacent carbon atoms in a propane backbone. Nitroalkanes like this compound are of interest in energetic materials, organic synthesis, and pharmaceuticals due to their high energy content and reactivity .

Properties

CAS No.

4232-41-1

Molecular Formula

C3H6N2O4

Molecular Weight

134.09 g/mol

IUPAC Name

1,2-dinitropropane

InChI

InChI=1S/C3H6N2O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3

InChI Key

ZWECFKSVQNZDSP-UHFFFAOYSA-N

Canonical SMILES

CC(C[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Thermodynamic Properties

Data from 1,1-dinitropropane and 2,2-dinitropropane (structural isomers) highlight the impact of nitro group positioning:

Compound ΔfH°(exp) (kJ/mol) ΔfH°(model) (kJ/mol) Difference (kJ/mol) Reference
1,1-Dinitropropane -109.5 -142.99 -33.49
2,2-Dinitropropane -135.0 -185.72 -50.72
1,3-Dinitropropane -81.32 (gas phase) -141.63 (liquid phase) -60.31
  • 2,2-Dinitropropane exhibits the most negative ΔfH°, suggesting higher thermodynamic stability or greater energy density compared to 1,1- and 1,3-isomers. This is attributed to reduced steric strain and enhanced resonance stabilization in the 2,2-configuration .
  • 1,3-Dinitropropane shows a significant discrepancy between gas and liquid-phase enthalpies, reflecting solvent interactions and molecular packing effects .

Energetic Performance

Detonation testing of nitro compounds () reveals that structural analogs like 1,3-dinitropropane and trans-1,2-dinitrocyclopropane exhibit promising explosive performance:

  • 1,3-Dinitropropane demonstrated notable blast power in sensitized nitromethane solutions, with crater volume measurements indicating high detonation efficiency .
  • trans-1,2-Dinitrocyclopropane , synthesized from 1,3-dinitropropane, showed superior results due to ring strain and compact molecular geometry enhancing energy release .

In contrast, nitrocyclopropane performed poorly in detonation tests despite favorable calorimetry data, underscoring the complexity of correlating thermodynamic properties with practical performance .

Hazard Classification

CAS registry numbers and regulatory status vary among isomers:

Compound CAS Number Hazard Class
1,3-Dinitropropane 119-26-6 Hazardous chemical
2,2-Dinitropropane 6125-21-9 Hazardous chemical
1,2-Dinitrocyclopropane N/A High-energy material

These classifications reflect differences in stability, toxicity, and combustion risks.

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